Cas no 157282-19-4 (Di(adamantan-1-yl)chlorophosphine)
Di(adamantan-1-yl)chlorophosphine Chemical and Physical Properties
Names and Identifiers
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- Di(adamantan-1-yl)chlorophosphine
- di-1-adamantylchlorophosphine
- Di(1-adaMantyl)chlorophosphine
- Bis(1-adamantyl)phosphinous chloride
- Diadamantylchlorophosphine
- Bis(1-AdaMantyl)Chlorophosphine
- Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphinous chloride
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- MDL: MFCD18910707
- Inchi: 1S/C20H30ClP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
- InChI Key: BVOJCPQWSXCCKU-UHFFFAOYSA-N
- SMILES: ClP(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2
Computed Properties
- Exact Mass: 336.17700
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
Experimental Properties
- Solubility: Insuluble (2.2E-5 g/L) (25 ºC),
- PSA: 13.59000
- LogP: 6.55970
- Sensitiveness: moisture sensitive
Di(adamantan-1-yl)chlorophosphine Security Information
- Hazardous Material transportation number:UN 3096 4.3(8) / PGII
- Hazard Category Code: R14;R23/24/25;R34;R40;R48/23;R59
- Safety Instruction: S26;S36/37/39;S45;S59
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Hazardous Material Identification:
Di(adamantan-1-yl)chlorophosphine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1095-1g |
Di(adamantan-1-yl)chlorophosphine |
157282-19-4 | min.97% | 1g |
3249.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1095-250mg |
Di(adamantan-1-yl)chlorophosphine |
157282-19-4 | min.97% | 250mg |
1083.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IF693-5g |
Di(adamantan-1-yl)chlorophosphine |
157282-19-4 | 97% | 5g |
2240.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IF693-1g |
Di(adamantan-1-yl)chlorophosphine |
157282-19-4 | 97% | 1g |
464.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D922062-250mg |
Di-1-adamantylchlorophosphine |
157282-19-4 | 97% | 250mg |
¥224.10 | 2022-01-11 | |
| abcr | AB355936-250 mg |
Di(1-adamantyl)chlorophosphine, 97%; . |
157282-19-4 | 97% | 250 mg |
€120.00 | 2023-07-19 | |
| abcr | AB355936-1 g |
Di(1-adamantyl)chlorophosphine, 97%; . |
157282-19-4 | 97% | 1 g |
€343.00 | 2023-07-19 | |
| abcr | AB355936-250mg |
Di(1-adamantyl)chlorophosphine, 97%; . |
157282-19-4 | 97% | 250mg |
€122.00 | 2025-04-20 | |
| abcr | AB355936-1g |
Di(1-adamantyl)chlorophosphine, 97%; . |
157282-19-4 | 97% | 1g |
€349.00 | 2025-04-20 | |
| eNovation Chemicals LLC | Y1054816-5g |
Phosphinous chloride, P,P-bis(tricyclo[3.3.1.13,7]dec-1-yl)- |
157282-19-4 | 97+% | 5g |
$175 | 2024-06-07 |
Di(adamantan-1-yl)chlorophosphine Suppliers
Di(adamantan-1-yl)chlorophosphine Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on Di(adamantan-1-yl)chlorophosphine
Recent Advances in the Application of Di(adamantan-1-yl)chlorophosphine (CAS: 157282-19-4) in Chemical Biology and Pharmaceutical Research
Di(adamantan-1-yl)chlorophosphine (CAS: 157282-19-4) is a specialized organophosphorus compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its adamantyl groups and reactive chlorophosphine moiety, has been explored for its utility in catalysis, ligand design, and as a building block for more complex molecular architectures. Recent studies have highlighted its role in facilitating novel synthetic pathways and enabling the development of targeted therapeutic agents.
One of the key areas of research involving Di(adamantan-1-yl)chlorophosphine is its application in transition metal catalysis. A 2023 study published in the Journal of the American Chemical Society demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of bioactive molecules. The steric bulk provided by the adamantyl groups was found to enhance the stability of the catalytic intermediates, leading to higher yields and improved selectivity. This finding opens new avenues for the design of more efficient catalytic systems in pharmaceutical synthesis.
In addition to its catalytic applications, Di(adamantan-1-yl)chlorophosphine has been investigated for its potential in drug discovery. A recent preprint on ChemRxiv detailed its use as a phosphine-based warhead in covalent inhibitors targeting cysteine residues in disease-relevant proteins. The compound's ability to form stable phosphine-sulfide adducts with cysteine makes it a promising candidate for the development of irreversible inhibitors, particularly in oncology and infectious diseases. This approach has shown preliminary success in inhibiting key enzymes involved in cancer cell proliferation.
Another emerging application of Di(adamantan-1-yl)chlorophosphine is in the field of materials science. Researchers at MIT reported in Advanced Materials (2024) that this compound can serve as a precursor for the synthesis of phosphorus-doped carbon nanomaterials. These materials exhibit exceptional electronic properties and have potential applications in drug delivery systems and biosensors. The adamantyl groups contribute to the thermal stability of the resulting materials, making them suitable for high-temperature applications.
Despite these promising developments, challenges remain in the widespread adoption of Di(adamantan-1-yl)chlorophosphine. Its sensitivity to moisture and air requires specialized handling conditions, which can limit its practical utility. Recent work published in Organic Process Research & Development has addressed this issue by developing stabilized formulations and novel synthetic protocols that improve the compound's handling characteristics without compromising its reactivity.
Looking forward, the unique properties of Di(adamantan-1-yl)chlorophosphine (CAS: 157282-19-4) position it as a versatile tool in chemical biology and pharmaceutical research. Ongoing studies are exploring its potential in asymmetric catalysis, protein labeling, and as a component of smart drug delivery systems. As synthetic methodologies continue to advance, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and functional materials.
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